

Reactivity of the benzylic C-H bond in 4-(4-Bromobenzyl)phenol

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Compound of Interest		
Compound Name:	4-(4-Bromobenzyl)phenol	
Cat. No.:	B15372182	Get Quote

An In-depth Technical Guide on the Reactivity of the Benzylic C-H Bond in **4-(4-Bromobenzyl)phenol**

Introduction

4-(4-Bromobenzyl)phenol is a diarylmethane derivative, a class of compounds that are crucial scaffolds in the development of pharmaceuticals, agrochemicals, and materials.[1][2] The core of its synthetic versatility lies in the reactivity of the methylene bridge connecting the two aromatic rings. The carbon-hydrogen (C-H) bonds at this "benzylic" position are significantly more reactive than typical alkyl C-H bonds. This heightened reactivity is due to the proximity of the two aromatic rings, which can stabilize reactive intermediates formed upon C-H bond cleavage.[3][4]

This guide provides a detailed examination of the factors governing the reactivity of the benzylic C-H bond in **4-(4-Bromobenzyl)phenol**. It covers the fundamental principles, common transformation pathways, and generalized experimental protocols relevant to researchers, scientists, and professionals in drug development.

Core Principles of Benzylic C-H Reactivity

The benzylic position is uniquely reactive because any radical, carbocation, or carbanion formed at this site is stabilized by resonance with the adjacent π -system of the aromatic ring.[4] [5] This stabilization lowers the activation energy for reactions involving the cleavage of the benzylic C-H bond.[4]



Bond Dissociation Energy (BDE)

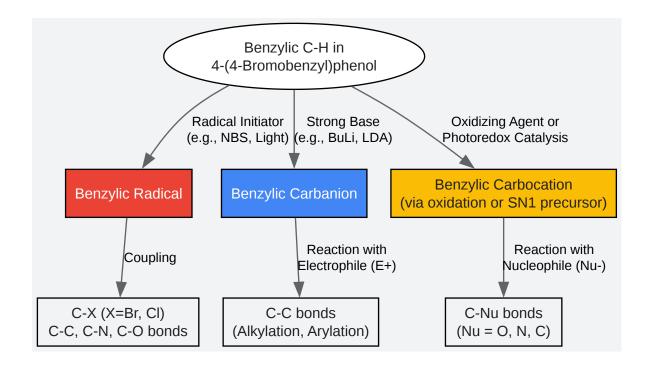
The reactivity of a C-H bond is inversely related to its bond dissociation energy (BDE)—the energy required to break the bond homolytically. Benzylic C-H bonds have a significantly lower BDE compared to other types of sp³ C-H bonds, making them more susceptible to cleavage.[3]

Bond Type	Bond Dissociation Energy (kcal/mol)	Relative Reactivity
Phenyl (C ₆ H ₅ -H)	~113	Very Low
Primary Alkyl (R-CH2-H)	~100	Low
Secondary Alkyl (R2-CH-H)	~96	Moderate
Tertiary Alkyl (R₃-C-H)	~93	High
Benzylic (C ₆ H ₅ -CH ₂ -H)	~90	Very High
Data sourced from Master Organic Chemistry.[3]		

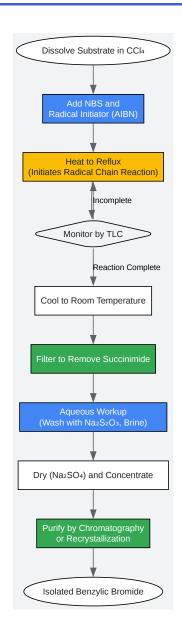
Intermediate Stabilization

The key to the enhanced reactivity of the benzylic position is the resonance stabilization of the resulting intermediate. When a hydrogen atom is abstracted from the benzylic carbon of **4-(4-Bromobenzyl)phenol**, the resulting radical is delocalized over the adjacent phenol ring.









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